molecular formula C15H23ClN2O4 B6314834 H-L-Dap(Z)-OtBu HCl CAS No. 174796-88-4

H-L-Dap(Z)-OtBu HCl

Cat. No. B6314834
CAS RN: 174796-88-4
M. Wt: 330.81 g/mol
InChI Key: FGOCKJILLUDOHD-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-L-Dap(Z)-OtBu HCl, otherwise known as homo-L-diaminopimelic acid (Z)-O-t-butylhydrochloride, is a synthetic derivative of diaminopimelic acid (DAP). DAP is an important component of the bacterial cell wall and is essential for the growth and development of a variety of bacteria. This compound is a useful compound for scientists in the fields of biochemistry, molecular biology, and pharmaceutical research, as it can be used to synthesize a variety of compounds and can also be used to study the structure and function of proteins and other molecules.

Scientific Research Applications

H-L-Dap(Z)-OtBu HCl is a useful compound for scientists in the fields of biochemistry, molecular biology, and pharmaceutical research. It can be used to synthesize a variety of compounds, such as peptides and amino acids, as well as to study the structure and function of proteins and other molecules. Additionally, this compound can be used to study the interactions between proteins and other molecules, as well as to study the effects of drugs on proteins.

Mechanism of Action

H-L-Dap(Z)-OtBu HCl is believed to act by disrupting the structure and function of proteins and other molecules. It does this by binding to certain amino acid residues within the protein and causing a conformational change in the protein, which can disrupt its function. Additionally, this compound can also bind to other molecules, such as nucleic acids, and disrupt their structure and function as well.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as DNA polymerase and RNA polymerase. It has also been shown to inhibit the activity of certain proteins, such as proteases and kinases. Finally, this compound has been shown to have a variety of effects on cell signaling pathways, including the activation of certain proteins and the inhibition of certain proteins.
Advantages and Limitations for Laboratory Experiments
This compound has a number of advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize in a laboratory setting. Additionally, it has a variety of biochemical and physiological effects, making it useful for studying a variety of biological processes. However, this compound also has some limitations. It is a relatively unstable compound and can degrade over time, making it difficult to store and use for long periods of time. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

H-L-Dap(Z)-OtBu HCl has a number of potential future applications. It could be used to study the structure and function of proteins and other molecules, as well as to study the effects of drugs on proteins. Additionally, it could be used to study the interactions between proteins and other molecules, as well as to study cell signaling pathways. Finally, it could be used to synthesize a variety of compounds, such as peptides and amino acids.

Synthesis Methods

H-L-Dap(Z)-OtBu HCl is synthesized from this compound by a process known as alkylation. In this process, this compound is reacted with an alkylating agent such as t-butyl chloride to form a reactive intermediate, which is then reacted with a nucleophile such as HCl to produce this compound. The alkylation process is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-13(18)12(16)9-17-14(19)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOCKJILLUDOHD-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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